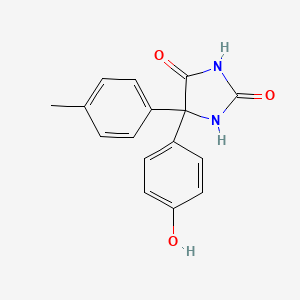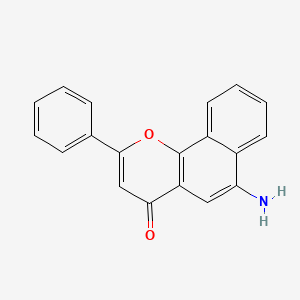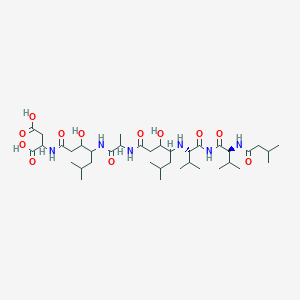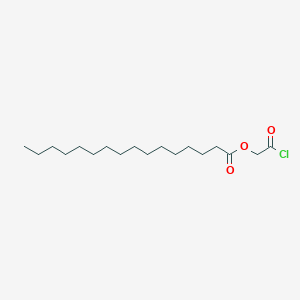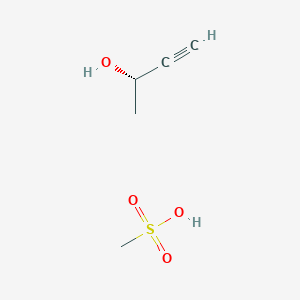![molecular formula C6H16O3SSi B14465129 Trimethoxy[2-(methylsulfanyl)ethyl]silane CAS No. 66785-19-1](/img/structure/B14465129.png)
Trimethoxy[2-(methylsulfanyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy[2-(methylsulfanyl)ethyl]silane is an organosilicon compound with the molecular formula C6H16O3SSi. This compound is characterized by the presence of three methoxy groups attached to a silicon atom, along with a 2-(methylsulfanyl)ethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[2-(methylsulfanyl)ethyl]silane typically involves the reaction of 2-(methylsulfanyl)ethanol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as a Lewis acid to facilitate the reaction. The reaction can be represented as follows:
2-(methylsulfanyl)ethanol+trimethoxysilane→this compound+methanol
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for high-end applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy[2-(methylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethoxy[2-(methylsulfanyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of Trimethoxy[2-(methylsulfanyl)ethyl]silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its use in the formation of stable siloxane networks in various applications. The methylsulfanyl group can also participate in further chemical reactions, providing additional functionality to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: Lacks the 2-(methylsulfanyl)ethyl group, making it less versatile in certain applications.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methylsulfanyl group, offering different chemical properties and applications.
Trimethoxyphenylsilane: Features a phenyl group, which imparts different reactivity and uses compared to the methylsulfanyl group.
Uniqueness
Trimethoxy[2-(methylsulfanyl)ethyl]silane is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which provides additional reactivity and functionality compared to other trimethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced stability.
Eigenschaften
CAS-Nummer |
66785-19-1 |
|---|---|
Molekularformel |
C6H16O3SSi |
Molekulargewicht |
196.34 g/mol |
IUPAC-Name |
trimethoxy(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-5-10-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
XUJOXXQMSVCXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCSC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


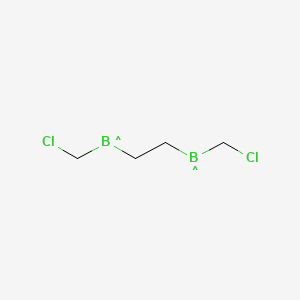
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
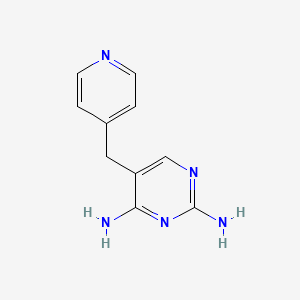
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
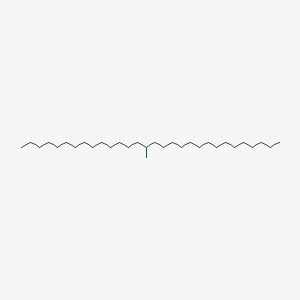
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
